molecular formula C17H15BrN2O2 B6559696 3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922130-58-3

3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6559696
CAS No.: 922130-58-3
M. Wt: 359.2 g/mol
InChI Key: DUKHHOZGGIULNZ-UHFFFAOYSA-N
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Description

3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a tetrahydroquinoline moiety. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.

Mechanism of Action

Target of Action

aeruginosa – QscR . These targets play a crucial role in bacterial communication and biofilm formation, which are essential for their survival and virulence.

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets by binding to the active site, thereby inhibiting their function . This interaction could lead to changes in the bacterial communication pathways, potentially disrupting biofilm formation and reducing bacterial virulence.

Biochemical Pathways

It’s plausible that the compound interferes with the quorum sensing pathways in bacteria, given its potential targets . Disruption of these pathways can affect bacterial communication and biofilm formation, leading to downstream effects on bacterial growth and survival.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve disruption of bacterial communication and biofilm formation, given its potential targets . This could result in reduced bacterial virulence and growth, potentially making the bacteria more susceptible to the immune response or other antibacterial treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. Subsequent bromination and benzamide formation steps are then carried out to introduce the bromine atom and the benzamide group, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : The bromine atom can be substituted with other groups to create new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophiles like sodium iodide (NaI) can be used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and development.

Biology

Biologically, 3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.

Medicine

In medicine, this compound has been investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it valuable in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)benzamide

  • 3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

  • 3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)benzamide

Uniqueness

3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific substitution pattern and the presence of the bromine atom at the 3-position. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-20-15-7-6-14(10-11(15)5-8-16(20)21)19-17(22)12-3-2-4-13(18)9-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKHHOZGGIULNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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